8-iso-15-keto-PGE2

Übersicht

Beschreibung

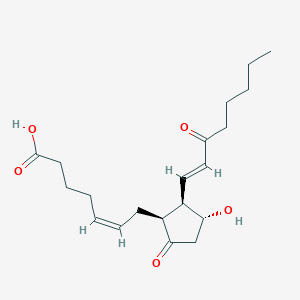

8-iso-15-keto Prostaglandin E2 is an isoprostane, a member of a large family of biomarkers produced by the free radical peroxidative degradation of membrane lipids . It is a theoretical first metabolite of 8-iso Prostaglandin E2 via the 15-hydroxy PGDH pathway . This compound is known for its biological activity, including potential roles in inflammation and hormone regulation .

Vorbereitungsmethoden

The preparation of 8-iso-15-keto Prostaglandin E2 generally involves organic synthesis. Specific synthetic routes and reaction conditions are detailed in scientific literature . For industrial production, the compound can be synthesized through a series of organic reactions, typically involving the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 . The process involves mixing and clarifying these solvents to achieve the desired formulation .

Analyse Chemischer Reaktionen

8-iso-15-keto Prostaglandin E2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes, häufig unter Verwendung spezifischer Reagenzien unter kontrollierten Bedingungen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Oxidative Stress Biomarker

One of the primary applications of 8-iso-15-keto-PGE2 is its role as a biomarker for oxidative stress . Studies have shown that the ratio of 8-iso-PGF2α to PGF2α can be used to distinguish between different pathways of lipid peroxidation, providing insights into the oxidative status of biological systems. For instance, research indicates that this ratio varies significantly under different conditions, such as exposure to carbon tetrachloride (CCl4) or lipopolysaccharide (LPS), allowing for a quantitative assessment of oxidative stress in vivo .

Diabetes Research

Recent studies have highlighted the elevation of this compound levels in plasma during diabetic conditions. In diabetic animal models, significant increases in this compound have been observed, correlating with markers of lipid oxidation and inflammation. This suggests that this compound may serve as a potential target for therapeutic interventions aimed at mitigating oxidative damage in diabetes .

Inflammatory Diseases

The compound is also being investigated for its role in chronic inflammatory diseases . Prostaglandin E2 (PGE2), from which this compound is derived, has been shown to modulate immune responses and inflammation. Research indicates that PGE2 signaling pathways can influence the gut microbiota composition and subsequently affect intestinal inflammation. Thus, understanding the dynamics of this compound may provide new avenues for treating inflammatory bowel diseases .

Pharmacological Applications

Pharmacologically, this compound is being explored for its potential therapeutic effects. Its modulation could lead to beneficial outcomes in conditions characterized by excessive inflammation or oxidative stress. For example, antioxidants have been shown to reduce levels of various prostaglandins, including this compound, suggesting a protective role against lipid peroxidation-induced damage .

Mechanistic Insights

The mechanistic understanding of how this compound influences various biological pathways is crucial for developing targeted therapies. Studies utilizing models of inflammation have demonstrated that alterations in the levels of this compound can significantly impact cellular responses to oxidative stress and inflammation. Quantifying its levels can thus provide valuable insights into disease mechanisms and therapeutic efficacy .

Data Summary

Wirkmechanismus

The mechanism of action of 8-iso-15-keto Prostaglandin E2 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the 15-hydroxy PGDH pathway, influencing various biological processes such as inflammation and hormone regulation . The compound’s activity is mediated by its interaction with specific receptors and enzymes involved in these pathways .

Vergleich Mit ähnlichen Verbindungen

8-iso-15-keto Prostaglandin E2 ist unter den Isoprostanen aufgrund seiner spezifischen Struktur und biologischen Aktivität einzigartig. Ähnliche Verbindungen umfassen:

8-iso Prostaglandin E2: Ein weiteres Isoprostane mit ähnlichen biologischen Aktivitäten, aber unterschiedlichen strukturellen Eigenschaften.

8-iso-15-keto Prostaglandin F2β: Ein potenzieller Metabolit von 8-iso Prostaglandin F2β mit unterschiedlichen biologischen Wirkungen.

Diese Verbindungen weisen einige Gemeinsamkeiten in ihren Rollen als Biomarker und ihrer Beteiligung an der Lipidperoxidation auf, unterscheiden sich jedoch in ihren spezifischen Strukturen und biologischen Aktivitäten .

Biologische Aktivität

8-iso-15-keto-PGE2 is a metabolite derived from the oxidation of prostaglandin E2 (PGE2), a key pro-inflammatory mediator produced from arachidonic acid via cyclooxygenase (COX) pathways. Recent research has begun to elucidate its biological activities, challenging the previously held view of it being merely an inactive metabolite. This article compiles various studies on the biological activity of this compound, focusing on its role in inflammation, cancer biology, and cellular signaling.

Chemical Structure and Formation

This compound is classified as an isoprostane, a type of prostaglandin-like compound formed during lipid peroxidation. It is generated through non-specific oxidative stress processes involving free radicals and reactive oxygen species (ROS) . The formation of this compound can serve as a biomarker for oxidative stress in various physiological and pathological conditions.

Inflammatory Response

Research indicates that this compound may function as a biased agonist at prostanoid receptors, particularly EP2 and EP4. Unlike PGE2, which promotes inflammation, this compound appears to modulate inflammatory responses by activating EP receptors in a manner that can attenuate or terminate PGE2-induced signaling pathways .

Table 1: Comparison of Biological Activities of PGE2 and this compound

| Activity | PGE2 | This compound |

|---|---|---|

| Receptor Activation | Strong agonist | Biased/partial agonist |

| cAMP Formation | High efficacy | Lower efficacy |

| Role in Inflammation | Promotes inflammation | Attenuates inflammation |

| Cellular Signaling | Activates EP4 receptors | Activates EP2 receptors |

Cancer Biology

In colorectal cancer models, this compound has been shown to influence tumor growth and cell signaling. It interacts with β-catenin-mediated transcriptional activities, which are crucial for cancer progression. Studies have demonstrated that while PGE2 stimulates β-catenin activity through Gαs-protein activation, this compound can switch this signaling to a Gαi-protein pathway, suggesting a potential role in cancer cell homeostasis .

Case Study 1: Colorectal Homeostasis

A study conducted on human colorectal tissues indicated that the balance between PGE2 and its metabolites, including this compound, plays a significant role in maintaining tissue homeostasis. The findings suggest that after inflammation is initiated by PGE2, its conversion to this compound may help restore normal cellular functions by switching receptor activation patterns .

Case Study 2: Macrophage Response in Fungal Infections

In research involving Cryptococcus neoformans, it was found that the dehydrogenated form of PGE2 (15-keto-PGE2) promoted fungal growth within macrophages. This study highlighted the importance of eicosanoids in pathogen interaction with host immune cells, suggesting that metabolites like this compound could influence infection outcomes through their effects on immune signaling pathways .

Eigenschaften

IUPAC Name |

(Z)-7-[(1S,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTJDWROBKPZNV-RSNVZYGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316099 | |

| Record name | 8-Iso-15-keto-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914804-63-0 | |

| Record name | 8-Iso-15-keto-PGE2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914804-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Iso-15-keto-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of increased 8-iso-15-keto-PGE2 levels in milk after inulin supplementation in cows with subclinical mastitis?

A1: The research paper observed that supplementing the diet of cows experiencing subclinical mastitis with inulin led to an increase in this compound levels in their milk. This finding is significant because this compound is considered to have antibacterial and anti-inflammatory properties. [] Therefore, the elevated levels of this compound in milk could be a contributing factor to the potential benefits of inulin in managing subclinical mastitis by potentially inhibiting the growth of mastitis-causing bacteria and mitigating inflammation within the mammary gland.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.